Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazine-1-carboxylate, has been a topic of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of piperazine derivatives can be confirmed by single crystal X-ray diffraction analysis . The molecule of similar compounds can adopt different shapes, with some adopting a linear shape with the ethyl acetate moiety adopting a fully extended conformation, while others are L-shaped with the molecule being twisted at certain atoms .Chemical Reactions Analysis
Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .Scientific Research Applications
- Thiophene derivatives, including this compound, have been investigated for their potential as biologically active molecules. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- Thiophene-based molecules play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Thiophene derivatives, including those containing the ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazine-1-carboxylate motif, find applications as corrosion inhibitors in industrial chemistry and material science .
- Researchers explore the coordination behavior of thiophene derivatives in metal complexes. These compounds can serve as ligands, influencing the reactivity and properties of metal ions .
- Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazine-1-carboxylate can act as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization and modification .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Coordination Chemistry
Intermediates in Organic Synthesis
Mechanism of Action
properties
IUPAC Name |
ethyl 4-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-2-23-17(22)20-8-6-19(7-9-20)16(21)13-3-5-18-15(11-13)24-14-4-10-25-12-14/h3,5,11,14H,2,4,6-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXRAVHELPENNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazine-1-carboxylate |
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